Cas no 1008870-07-2 (4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione)

4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
- 1,3(2H,4H)-Isoquinolinedione, 4-[[[2-(1-piperidinyl)phenyl]amino]methylene]-
-
- Inchi: 1S/C21H21N3O2/c25-20-16-9-3-2-8-15(16)17(21(26)23-20)14-22-18-10-4-5-11-19(18)24-12-6-1-7-13-24/h2-5,8-11,14,22H,1,6-7,12-13H2,(H,23,25,26)
- InChI Key: MMPKRXWMHGKRHN-UHFFFAOYSA-N
- SMILES: C1(=O)C2=C(C=CC=C2)C(=CNC2=CC=CC=C2N2CCCCC2)C(=O)N1
4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26867980-0.05g |
4-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
1008870-07-2 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
1PlusChem | 1P02AEF9-50mg |
4-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione |
1008870-07-2 | 90% | 50mg |
$3467.00 | 2023-12-27 |
4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione Related Literature
-
Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
Additional information on 4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione
4-({2-(Piperidin-1-yl)Phenylamino}Methylidene)-1,2,3,4-Tetrahydroisoquinoline-1,3-dione (CAS No. 1008870-07-2): A Comprehensive Overview
4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 1008870-07-2) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of tetrahydroisoquinolines and is characterized by its unique structural features and potential biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements related to this compound.
Chemical Structure and Synthesis
The molecular formula of 4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is C25H26N4O2, with a molecular weight of 410.5 g/mol. The compound features a tetrahydroisoquinoline core with a substituted piperidine and phenylamino group attached to the methylidene moiety. This intricate structure confers the compound with a range of chemical properties that are of interest in both academic and industrial settings.
The synthesis of this compound typically involves multistep reactions. One common approach is to start with the condensation of an appropriate piperidine-substituted aniline with a tetrahydroisoquinoline derivative. The resulting intermediate is then subjected to further modifications to introduce the methylidene group and other functional groups. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound, including the use of catalysts and green solvents.
Biological Properties and Mechanisms of Action
4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been studied for its potential therapeutic applications due to its diverse biological activities. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. The mechanism behind this activity is believed to involve the modulation of signaling pathways such as NF-κB and MAPK.
In addition to its anti-inflammatory effects, 4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has also demonstrated potential as an anticancer agent. Studies have reported that it can induce apoptosis in various cancer cell lines by targeting multiple cellular processes including cell cycle arrest and DNA damage response. The compound's ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development in oncology.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has been explored in several preclinical studies and early-stage clinical trials. Preclinical data have shown promising results in models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In these studies, the compound exhibited significant efficacy in reducing inflammation and improving disease symptoms without causing major side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of this compound in human subjects. Early results from phase I trials have indicated that the compound is well-tolerated at various dose levels and has shown preliminary signs of clinical benefit in patients with inflammatory conditions. These findings have paved the way for more advanced clinical trials to further investigate its therapeutic potential.
Current Research Trends and Future Directions
The ongoing research on 4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione is focused on several key areas. One area of interest is the optimization of its pharmacokinetic properties to improve bioavailability and reduce potential side effects. Researchers are also exploring combination therapies involving this compound with other drugs to enhance therapeutic outcomes.
In addition to its therapeutic applications, there is growing interest in understanding the fundamental mechanisms by which this compound exerts its biological effects. Advances in molecular biology and computational modeling are providing new insights into the interactions between this compound and its molecular targets. These insights are crucial for designing more effective drugs with improved specificity and potency.
Conclusion
4-({2-(Piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione (CAS No. 1008870-07-2) is a promising compound with a wide range of potential applications in medicine. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new aspects of its mechanisms of action and therapeutic potential, this compound holds great promise for addressing unmet medical needs in areas such as inflammation and cancer.
1008870-07-2 (4-({2-(piperidin-1-yl)phenylamino}methylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione) Related Products
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)




